molecular formula C13H16BrNO4 B8623377 3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid

3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid

Cat. No. B8623377
M. Wt: 330.17 g/mol
InChI Key: JNHCXHHHNXWBCC-UHFFFAOYSA-N
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Patent
US07491718B2

Procedure details

A solution of Example 104B (300 mg, 0.9 mmol) in anhydrous 4N HCl/dioxane solution (10 mL) was stirred for 2 hours and concentrated to provide the desired product as the hydrochloride salt. MS (ESI(−)) m/e 228, 230 (M−H)−; 1H NMR (300 MHz, DMSO-d6) δ 7.34 (d, 1H), 6.66 (d, 1H), 4.44 (br s, 3H), 2.34 (s, 3H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:19])=[C:4]([C:8]([NH:11]C(OC(C)(C)C)=O)=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6]>Cl.O1CCOCC1>[NH2:11][C:8]1[C:4]([C:5]([OH:7])=[O:6])=[C:3]([CH3:19])[C:2]([Br:1])=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C(=CC1)NC(=O)OC(C)(C)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
Cl.O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=C1C(=O)O)C)Br
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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